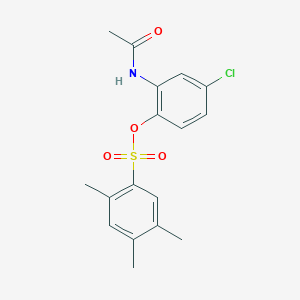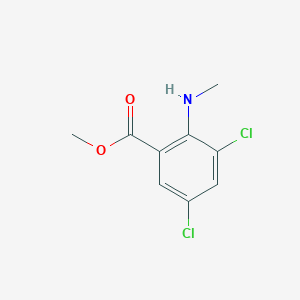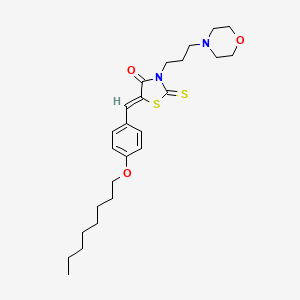
(2-Chlorophenyl)(4-methylphenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chlorophenyl)(4-methylphenyl)methanamine is an organic compound that belongs to the class of aromatic amines It consists of a methanamine group attached to a 2-chlorophenyl and a 4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method to synthesize (2-Chlorophenyl)(4-methylphenyl)methanamine involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 2-chlorobromobenzene and magnesium in dry ether. The Grignard reagent is then reacted with 4-methylbenzaldehyde to form the corresponding alcohol, which is subsequently converted to the amine via reductive amination using ammonia or an amine source and a reducing agent like sodium cyanoborohydride.
-
Reductive Amination: : Another method involves the direct reductive amination of 2-chlorobenzaldehyde with 4-methylphenylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : (2-Chlorophenyl)(4-methylphenyl)methanamine can undergo oxidation reactions, typically forming the corresponding imine or nitrile. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The compound can be reduced to form secondary or tertiary amines. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for such reductions.
-
Substitution: : The aromatic rings in this compound can undergo electrophilic aromatic substitution reactions. For example, nitration using nitric acid and sulfuric acid can introduce nitro groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium cyanoborohydride, palladium on carbon (Pd/C).
Substitution: Nitric acid, sulfuric acid.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Nitro-substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Chlorophenyl)(4-methylphenyl)methanamine is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential bioactivity. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated as a precursor for drugs targeting neurological disorders or as an antimicrobial agent.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique structure allows for the development of materials with specific properties.
Mécanisme D'action
The mechanism of action of (2-Chlorophenyl)(4-methylphenyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit an enzyme by binding to its active site or modulate receptor activity by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Chlorophenyl)(4-fluorophenyl)methanamine: Similar in structure but with a fluorine atom instead of a methyl group.
(4-Chlorophenyl)(2-methylphenyl)methanamine: Similar but with the positions of the chlorine and methyl groups swapped.
Uniqueness
(2-Chlorophenyl)(4-methylphenyl)methanamine is unique due to the specific positioning of the chlorine and methyl groups, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different physical, chemical, and biological properties compared to its analogs.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C14H14ClN |
|---|---|
Poids moléculaire |
231.72 g/mol |
Nom IUPAC |
(2-chlorophenyl)-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C14H14ClN/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9,14H,16H2,1H3 |
Clé InChI |
HRUXSIXLZIPRLH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C2=CC=CC=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{(5Z)-4-oxo-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B12127494.png)

![5-(4-Bromophenyl)-2-furyl]methylamine hydrochloride](/img/structure/B12127505.png)
![5-methyl-1-[2-(naphthalen-2-yloxy)ethyl]-1H-indole-2,3-dione](/img/structure/B12127510.png)

![2,4-dichloro-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12127517.png)

![N-[(2Z)-4-(4-chlorophenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline](/img/structure/B12127535.png)

![(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12127551.png)
![6-butyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12127568.png)
![N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B12127571.png)

